2-Imino vs. 2-Thioxo Substitution Determines Aldose Reductase Inhibitory Potency: Class-Level Inference for CAS 302552-76-7
A peer-reviewed structure-activity relationship (SAR) analysis of 2-imino-4-oxothiazolidine benzoate and acetate derivatives demonstrated that the 2-imino substitution pattern—as present in the target compound—confers potent aldose reductase (ALR2) inhibitory activity, with several 2-imino derivatives achieving sub-micromolar IC₅₀ values. By comparison, the 2-thioxo (rhodanine) class of analogs exhibits markedly different potency and selectivity profiles; rhodanine-3-acetamide derivatives have been shown to reach ALR2 IC₅₀ values as low as 0.12 ± 0.01 µM for optimized members, but with SAR trends that diverge sharply from the 2-imino series when the acetamido-benzoic acid linker is modified, indicating that the 2-position heteroatom substitution pattern directly governs enzyme-ligand binding interactions [1][2]. The target compound incorporates both the 2-imino functionality and the meta-substituted benzoic acid acetamido tail, a combination that is structurally unique compared to both the benzothiazolyl-iminothiazolidinone series and the rhodanine-acetamide series.
| Evidence Dimension | ALR2 inhibitory potency (IC₅₀) by 2-position substituent class |
|---|---|
| Target Compound Data | 2-imino-4-oxothiazolidine benzoate class: sub-micromolar ALR2 IC₅₀ range for optimized derivatives (exact data for CAS 302552-76-7 not reported in public domain) |
| Comparator Or Baseline | Rhodanine-3-acetamide class (2-thioxo): ALR2 IC₅₀ = 0.12 ± 0.01 µM (compound 3f); 2,4-dioxothiazolidine class: structurally distinct SAR profile |
| Quantified Difference | Qualitative SAR divergence between 2-imino and 2-thioxo series; mixed-type vs. competitive inhibition mechanisms observed across series |
| Conditions | In vitro enzymatic assay against human recombinant aldose reductase (ALR2) and aldehyde reductase (ALR1) |
Why This Matters
The 2-imino substituent defines a structurally addressable chemical space distinct from the more heavily patented rhodanine series, potentially enabling novel intellectual property positioning and offering differentiated selectivity profiles between ALR2 and ALR1 that cannot be achieved by substituting a generic 2-thioxo or 2,4-dioxo analog.
- [1] Saeed, A.; Tehseen, Y.; Rafique, H.; Furtmann, N.; Bajorath, J.; Flörke, U.; Iqbal, J. Benzothiazolyl Substituted Iminothiazolidinones and Benzamido-oxothiazolidines as Potent and Partly Selective Aldose Reductase Inhibitors. Med. Chem. Commun. 2014, 5, 1371–1380. View Source
- [2] Iqbal, J.; et al. Rhodanine-3-acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications: Synthesis, Biological Evaluation, Molecular Docking and Simulation Studies. BMC Chemistry 2021. View Source
